REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([S:13]([N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)(=[O:15])=[O:14])=[CH:9][CH:8]=1.[B:21](OC(C)C)([O:26]C(C)C)[O:22]C(C)C>O1CCCC1>[N:16]1([S:13]([C:10]2[CH:11]=[CH:12][C:7]([B:21]([OH:26])[OH:22])=[CH:8][CH:9]=2)(=[O:15])=[O:14])[CH2:20][CH2:19][CH2:18][CH2:17]1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)S(=O)(=O)N1CCCC1
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Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred for 1 h at −78° C. whereafter the temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to reach room temperature over 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Silica gel was added
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)S(=O)(=O)C1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |